(2-Chloro-5-methylphenyl)methanamine hydrochloride
Overview
Description
“(2-Chloro-5-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 42365-55-9 . It has a molecular weight of 192.09 and its IUPAC name is this compound . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H . This indicates that the compound consists of a chlorinated, methylated phenyl ring attached to a methanamine group.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is soluble, with a Log S (ESOL) value of -3.33 .Scientific Research Applications
Organic Synthesis and Characterization
One area of application is in the synthesis of complex organic molecules and characterization of their properties. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound through a polyphosphoric acid condensation route showcases the utility of related compounds in synthesizing novel organic materials with potential applications in various fields, including material science and drug discovery. These compounds are characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, highlighting their role in advancing analytical chemistry (Shimoga, Shin, & Kim, 2018).
Pharmacological Research
In pharmacological research, compounds structurally related to "(2-Chloro-5-methylphenyl)methanamine hydrochloride" are investigated for their potential as therapeutic agents. For instance, research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists indicates the exploration of similar compounds for antidepressant activity. These studies involve extensive in vitro and in vivo analyses to determine their pharmacological properties, receptor selectivity, and therapeutic potential (Sniecikowska et al., 2019).
Environmental Studies
Research also extends to the environmental impact and behavior of chemically related substances. For instance, a study on the field-scale herbicide runoff and volatilization of metolachlor, a compound with structural similarities, provides insights into the environmental persistence and mobility of such chemicals. These findings have significant implications for environmental policy, agricultural practices, and the development of safer chemical alternatives (Gish et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVENPKHXJGHJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-55-9 | |
Record name | Benzenemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42365-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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